N-(6-((4-oxo-4-(4-phenethylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide
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Overview
Description
N-(6-((4-oxo-4-(4-phenethylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide is a chemical compound with potential therapeutic applications. It is characterized by its complex structure, which includes a pyridazinyl ring, a piperazinyl moiety, and a thioether linkage. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is likely that it interacts with its target in a way that inhibits the growth or survival of the bacteria, similar to other anti-tubercular agents .
Biochemical Pathways
Given its anti-tubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis, leading to its efficacy against this bacterium .
Result of Action
It can be inferred that the compound’s action results in significant activity against mycobacterium tuberculosis h37ra, as indicated by its low 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-oxo-4-(4-phenethylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the pyridazinyl core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thioether linkage: This step involves the reaction of a suitable thiol with the pyridazinyl core, often under basic conditions.
Attachment of the piperazinyl moiety: The piperazinyl group is introduced through nucleophilic substitution reactions, typically using piperazine derivatives.
Final acylation: The compound is completed by acylating the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-oxo-4-(4-phenethylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperazinyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazinyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including anti-tubercular activity.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide: Exhibits activity as a GPCR ligand, ion channel modulator, and kinase inhibitor.
Uniqueness
N-(6-((4-oxo-4-(4-phenethylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide is unique due to its specific structural features, such as the combination of a pyridazinyl ring and a piperazinyl moiety linked by a thioether. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
N-[6-[4-oxo-4-[4-(2-phenylethyl)piperazin-1-yl]butyl]sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-18(28)23-20-9-10-21(25-24-20)30-17-5-8-22(29)27-15-13-26(14-16-27)12-11-19-6-3-2-4-7-19/h2-4,6-7,9-10H,5,8,11-17H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYNRIOTEHRJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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